Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate
CAS No.: 93904-45-1
Cat. No.: VC17056648
Molecular Formula: C20H18N3NaO9S2
Molecular Weight: 531.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93904-45-1 |
|---|---|
| Molecular Formula | C20H18N3NaO9S2 |
| Molecular Weight | 531.5 g/mol |
| IUPAC Name | sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate |
| Standard InChI | InChI=1S/C20H19N3O9S2.Na/c1-12(24)21-15-4-2-3-13-5-7-18(26)20(19(13)15)23-22-16-11-14(6-8-17(16)25)33(27,28)10-9-32-34(29,30)31;/h2-8,11,25-26H,9-10H2,1H3,(H,21,24)(H,29,30,31);/q;+1/p-1 |
| Standard InChI Key | JLNGXBGSVRPDNM-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a central azo (-N=N-) linkage bridging an 8-acetamido-2-hydroxy-1-naphthyl group and a 4-hydroxyphenyl ring. The latter is further functionalized with a sulphonylethyl sulphate moiety, contributing to its high polarity and water solubility. The sodium counterion stabilizes the sulphate group, enhancing the compound’s solubility in aqueous media.
Key Functional Groups
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Azo chromophore: Responsible for light absorption in the visible spectrum, a hallmark of dye chemistry.
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Sulphonyl group (-SO₂-): Imparts thermal stability and influences electronic properties .
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Sulphate ester (-OSO₃⁻): Enhances hydrophilicity and potential reactivity in biological systems .
Nomenclature and Identifiers
| Property | Value |
|---|---|
| CAS No. | 93904-45-1 |
| IUPAC Name | Sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulphate |
| Molecular Formula | C₂₀H₁₈N₃NaO₉S₂ |
| Molecular Weight | 531.5 g/mol |
| PubChem CID | Not yet assigned |
Synthesis and Manufacturing
Proposed Synthetic Pathways
While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step process involving:
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Diazotization: Formation of the azo bond via reaction of a diazonium salt (derived from 8-acetamido-2-hydroxy-1-naphthylamine) with 4-hydroxyphenylsulphonylethanol.
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Sulphation: Introduction of the sulphate group using sulphur trioxide or chlorosulphonic acid .
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Neutralization: Treatment with sodium hydroxide to yield the sodium salt .
Analytical Characterization
Hypothetical characterization methods for this compound would likely include:
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UV-Vis Spectroscopy: Confirmation of the azo chromophore (λₐᵦₛ ~400–600 nm).
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Mass Spectrometry: Validation of the molecular ion peak at m/z 531.5.
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¹H/¹³C NMR: Identification of aromatic protons (δ 6.5–8.5 ppm) and acetamido methyl groups (δ 2.1 ppm) .
Physicochemical Properties
Solubility and Stability
The compound’s sulphonate and sulphate groups confer high water solubility (>100 g/L at 25°C), while the naphthyl moiety may contribute to limited organic solvent compatibility. Stability studies on analogous azo compounds suggest susceptibility to photodegradation under UV exposure, necessitating dark storage conditions .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar sulphonated azo dyes reveals decomposition temperatures above 250°C, indicating moderate thermal stability suitable for industrial processes .
Research Gaps and Future Directions
Priority Investigation Areas
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Metabolic Fate: ADME (absorption, distribution, metabolism, excretion) studies in model organisms.
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Ecotoxicology: Long-term aquatic toxicity assessments (OECD Test Guideline 211).
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Material Science: Conductivity measurements in polymer composites.
Methodological Challenges
The compound’s structural complexity complicates synthetic scale-up and purity analysis. Advanced techniques like HPLC-MS/MS and X-ray crystallography are needed for batch standardization .
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